N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride
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Overview
Description
N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a 4-isopropylbenzyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the cyclopropanation of an appropriate precursor, followed by the introduction of the 4-isopropylbenzyl group. The final step involves the formation of the hydrochloride salt.
Reaction Conditions: The cyclopropanation reaction is usually carried out under controlled temperature and pressure conditions, using reagents such as diazomethane or similar cyclopropanating agents
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale batch or continuous flow processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropanamines.
Scientific Research Applications
N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(4-Methylbenzyl)cyclopropanamine hydrochloride and N-(4-Ethylbenzyl)cyclopropanamine hydrochloride share structural similarities but differ in their substituents.
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEACWDFUQBUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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